molecular formula C17H19FN6O B2582852 N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide CAS No. 1197951-47-5

N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide

Cat. No.: B2582852
CAS No.: 1197951-47-5
M. Wt: 342.378
InChI Key: KWSFSWPNUPBPIV-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile under acidic conditions. The fluorophenyl group can be introduced through a substitution reaction, where a fluorine atom is substituted onto a phenyl ring. The final step involves coupling the cyanocycloheptyl group with the tetrazole-acetamide intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective would be prioritized.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The tetrazole ring and fluorophenyl group are particularly important for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound also features a cyano group and a phenyl ring, but with a different heterocyclic core.

    N-(1-cyanocyclohexyl)-2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide: Similar structure but with a cyclohexyl group and a chlorophenyl group instead of a cycloheptyl and fluorophenyl group.

Uniqueness

N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide is unique due to its combination of a cyanocycloheptyl group and a fluorophenyl group attached to a tetrazole ring. This specific arrangement of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O/c18-14-7-5-6-13(10-14)16-21-23-24(22-16)11-15(25)20-17(12-19)8-3-1-2-4-9-17/h5-7,10H,1-4,8-9,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSFSWPNUPBPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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